![molecular formula C15H23BN2O2 B567556 N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine CAS No. 1315350-34-5](/img/structure/B567556.png)
N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Description
N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (NCB-TMDPA) is an organic compound that has been of interest to the scientific community due to its unique properties and potential applications in research and development. NCB-TMDPA is a cyclic compound composed of nitrogen, cyclobutyl, and pyridine rings. It has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug design.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
The compound “6-(Cyclobutylamino)pyridine-2-boronic acid pinacol ester” is likely used as a reagent in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . This type of reaction is a powerful tool for forming carbon-carbon bonds in organic synthesis, which is essential for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and organic materials .
Olefin Metathesis
Another potential application could be in olefin metathesis , a reaction that entails the redistribution of fragments of alkenes (olefins) by the scission and regeneration of carbon-carbon double bonds . This method is widely used in the synthesis of important chemicals and polymers.
Allylboration of Aldehydes
In organic chemistry, allylboration refers to the addition of allyl groups to aldehydes or ketones, and this compound could be used in such reactions catalyzed by chiral spirobiindane diol (SPINOL) based phosphoric acids . This process is valuable for creating stereocenter-rich molecules with high enantiomeric excess.
Cobalt-Catalyzed Regioselective Hydrovinylation
This compound might be involved in cobalt-catalyzed regioselective hydrovinylation of dienes with alkenes . Hydrovinylation is the addition of ethylene to other alkenes to form new carbon-carbon bonds, and regioselectivity refers to the preference for this addition to occur at a specific position on the molecule.
Chromatography
Boronic acids and their derivatives are often used in chromatography , including high-performance liquid chromatography (HPLC) and gas chromatography (GC), for the separation and analysis of various compounds .
Spectroscopy
Similarly, they may find application in molecular spectroscopy , which involves the interaction of electromagnetic radiation with matter to produce an absorption spectrum. This can be used to identify chemical compounds or investigate their properties .
Titration and pH Measurement
Lastly, such compounds could be used in titration , a common laboratory method of quantitative chemical analysis used to determine the concentration of an identified analyte, and in pH & conductivity measurement , which are crucial parameters in many research and industrial processes .
properties
IUPAC Name |
N-cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-9-6-10-13(18-12)17-11-7-5-8-11/h6,9-11H,5,7-8H2,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWNYJIAZWVVHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694456 |
Source
|
Record name | N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
CAS RN |
1315350-34-5 |
Source
|
Record name | N-Cyclobutyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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